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Compound of Interest

Compound Name: 2'-Chloro-4'-fluoroacetophenone

CAS No.: 700-35-6

Cat. No.: B1630997 Get Quote

Executive Summary & Scaffold Analysis
2'-Chloro-4'-fluoroacetophenone (CFA) represents a high-value pharmacophore scaffold,

particularly in the development of antifungal agents (e.g., triazole derivatives) and kinase

inhibitors. Its utility stems from its unique electronic topography:

The Acetyl Group: A handle for alpha-functionalization (halogenation) or reduction to chiral

alcohols.

The 4'-Fluoro Substituent: Positioned para to the electron-withdrawing carbonyl, this site is

highly activated for Nucleophilic Aromatic Substitution (

), allowing for rapid library diversification with amines.

The 2'-Chloro Substituent: Provides steric orthogonality and serves as a potential site for

Palladium-catalyzed cross-coupling (Suzuki/Buchwald) in later stages, distinct from the labile

fluoride.

This guide details three validated synthetic modules to transform CFA into high-value

intermediates.
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Reaction Network Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent

scaffold.

2'-Chloro-4'-fluoroacetophenone
(Starting Material)

Alpha-Bromo Derivative
(Phenacyl Bromide)

Br2, Dioxane/Ether
(Module 1)

(S)-1-(2-chloro-4-fluorophenyl)ethanol
(Chiral Reduction)

Enzymatic or
CBS Reduction

(Module 3)

4-Amino-substituted Derivative
(F-Displacement)

Sec. Amine, K2CO3, DMSO
(Module 4)

Aminothiazole Derivative
(Hantzsch Synthesis)

Thiourea, EtOH, Reflux
(Module 2)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from 2'-Chloro-4'-fluoroacetophenone.

Module 1: Alpha-Bromination (Phenacyl Bromide
Synthesis)
Objective: Synthesis of 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone. Significance: This

intermediate is the obligate precursor for heterocycle formation (thiazoles, imidazoles).

Expert Insight: Chemoselectivity
Direct bromination of acetophenones can suffer from ring bromination or poly-bromination. For

this substrate, the electron-withdrawing nature of the acetyl group and the halogens

deactivates the ring towards electrophilic aromatic substitution, naturally favoring alpha-

bromination. However, controlling stoichiometry is critical to prevent dibromination.

Protocol A: Standard Bromination
Reagents: Bromine (

), 1,4-Dioxane, Diethyl Ether.
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Scale: 10 mmol basis.

Step-by-Step:

Preparation: Dissolve 2'-Chloro-4'-fluoroacetophenone (1.72 g, 10 mmol) in a 1:1 mixture

of 1,4-dioxane and diethyl ether (30 mL). Cool the solution to 0°C in an ice bath.

Addition: Prepare a solution of bromine (1.60 g, 10 mmol, 1.0 eq) in 1,4-dioxane (5 mL). Add

this solution dropwise over 30 minutes. Note: The solution should decolorize slowly as the

reaction proceeds.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an

additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the

starting material.

Workup: Quench with saturated aqueous

(20 mL) followed by 10%

(to remove excess bromine).

Extraction: Extract with Dichloromethane (

mL). Dry combined organics over

and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane if necessary, or use directly if purity >90% by

NMR.

Expected Yield: 65-75% Key Data:

H NMR (CDCl

) shows a diagnostic singlet for

at

ppm.
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Module 2: Hantzsch Thiazole Synthesis
Objective: Synthesis of 4-(2-chloro-4-fluorophenyl)thiazol-2-amine. Significance: Thiazoles are

privileged scaffolds in kinase inhibitors (e.g., Dasatinib analogs).

Protocol
Reagents: Alpha-bromo ketone (from Module 1), Thiourea, Ethanol.

Step-by-Step:

Mixing: Dissolve the alpha-bromo ketone (2.51 g, 10 mmol) in absolute Ethanol (25 mL).

Cyclization: Add Thiourea (0.76 g, 10 mmol).

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A precipitate (the

hydrobromide salt of the thiazole) often forms.

Isolation: Cool to room temperature. Filter the solid.[1][2][3]

Free Base Release: Suspend the solid in water and adjust pH to ~9-10 with aqueous

ammonium hydroxide. Stir for 30 minutes.

Final Purification: Filter the free base, wash with cold water, and dry. Recrystallize from

ethanol.

Mechanism: Nucleophilic attack of sulfur on the alpha-carbon, followed by condensation of the

amine with the carbonyl.

Module 3: Asymmetric Reduction
Objective: Synthesis of (S)-1-(2-chloro-4-fluorophenyl)ethanol. Significance: Chiral alcohols are

precursors to ether-linked antifungals.

Expert Insight: Stereocontrol
While
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yields the racemate, pharmaceutical applications often require high enantiomeric excess (ee).
Biocatalytic reduction is highly effective for this specific scaffold due to the steric difference
between the methyl group and the bulky aryl ring.

Protocol: Biocatalytic Reduction (General Procedure)
Biocatalyst:Candida or Hansenula species (or commercially available KREDs).

Cofactor: NADPH (regenerated via glucose/glucose dehydrogenase).

Step-by-Step:

Buffer Prep: Prepare a phosphate buffer (pH 7.0, 100 mM).

Reaction: Suspend the ketone (100 mg) in buffer (10 mL) containing the enzyme (20 mg)

and glucose (200 mg).

Incubation: Shake at 30°C for 24-48 hours.

Workup: Extract with Ethyl Acetate.

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Note: For chemical synthesis of the racemate, use

(0.5 eq) in Methanol at 0°C for 30 mins.

Module 4: Nucleophilic Aromatic Substitution ( )
Objective: Derivatization via Fluorine Displacement. Significance: The 4-fluoro position is

activated by the para-acetyl group, enabling rapid library generation with secondary amines.

Expert Insight: Regioselectivity
In

reactions on this scaffold, the Fluorine is significantly more reactive than the Chlorine. This is
due to the high electronegativity of Fluorine, which stabilizes the Meisenheimer intermediate
formed during the rate-determining addition step. The 2-Chloro group is sterically hindered and
less activated, remaining intact for future cross-coupling.
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Protocol
Reagents: Morpholine (or Piperazine),

, DMSO.

Step-by-Step:

Setup: In a pressure vial, combine 2'-Chloro-4'-fluoroacetophenone (1.0 eq), Morpholine

(1.2 eq), and anhydrous

(2.0 eq) in DMSO (0.5 M concentration).

Heating: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS for the disappearance of the

starting material (M+H 173) and appearance of the product (M+H 240).

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to

remove DMSO.

Outcome: Yields are typically high (>80%).[4] The product retains the ketone and the 2-

chloro substituent.[3]

Summary of Physical Properties & Safety
Compound CAS MW ( g/mol ) Hazards (GHS)

2'-Chloro-4'-

fluoroacetophenone
456-04-2 172.58

Lachrymator, Skin Irrit.

2

Alpha-Bromo

Derivative
4209-02-3 251.48

Corrosive,

Lachrymator

4-(2-Cl-4-F-

phenyl)thiazol-2-

amine

N/A 228.67 Irritant

Safety Warning: Alpha-haloketones (Module 1 product) are potent lachrymators (tear gas

agents). All operations involving Module 1 must be conducted in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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